Tetranaphthalen-1-yldiarsoxane
Description
Tetranaphthalen-1-yldiarsoxane is an organoarsenic compound characterized by an arsoxane core (As₂O₂) substituted with four naphthalen-1-yl groups. Its structure combines the rigidity and aromaticity of naphthalene with the unique electronic properties of arsenic, making it a subject of interest in materials science and coordination chemistry.
Properties
CAS No. |
5447-29-0 |
|---|---|
Molecular Formula |
C40H28As2O |
Molecular Weight |
674.5 g/mol |
IUPAC Name |
dinaphthalen-1-ylarsanyloxy(dinaphthalen-1-yl)arsane |
InChI |
InChI=1S/C40H28As2O/c1-5-21-33-29(13-1)17-9-25-37(33)41(38-26-10-18-30-14-2-6-22-34(30)38)43-42(39-27-11-19-31-15-3-7-23-35(31)39)40-28-12-20-32-16-4-8-24-36(32)40/h1-28H |
InChI Key |
MMJZRKLPGNDNLE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2[As](C3=CC=CC4=CC=CC=C43)O[As](C5=CC=CC6=CC=CC=C65)C7=CC=CC8=CC=CC=C87 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
Tetranaphthalen-1-yldiarsoxane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can convert this compound into reduced forms with different properties.
Substitution: The compound can participate in substitution reactions where one or more atoms are replaced by other atoms or groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized naphthalene derivatives, while reduction could produce reduced arsenic-containing compounds .
Scientific Research Applications
Tetranaphthalen-1-yldiarsoxane has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and catalysis studies.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, although detailed studies are limited.
Mechanism of Action
The mechanism of action of Tetranaphthalen-1-yldiarsoxane involves its interaction with molecular targets, potentially including enzymes and other proteins. The exact pathways and molecular targets are not well-defined, but the compound’s unique structure suggests it may interact with biological systems in specific ways .
Comparison with Similar Compounds
Structural and Functional Group Comparisons
The table below highlights key differences between Tetranaphthalen-1-yldiarsoxane and related compounds:
Key Observations :
Physicochemical Properties
- Thermal Stability : Arsenic-containing compounds often demonstrate higher thermal stability than purely organic analogs. For example, phosphazene derivatives (e.g., dispirophosphazenes in ) show stability up to 300°C, suggesting similar resilience for this compound .
- Solubility: The compound’s hydrophobicity likely exceeds that of benzyl or methyl-substituted esters (e.g., Naphthalen-1-yl tetradecanoate) due to its larger aromatic surface area .
- Reactivity : The arsenic center may undergo nucleophilic substitution or oxidation reactions, contrasting with the inertness of silicon-based systems like 1,3-Divinyltetramethyldisiloxane .
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